2-Fluoro-4,6-bis(trifluoromethyl)benzamide
Overview
Description
“2-Fluoro-4,6-bis(trifluoromethyl)benzamide” is a fluorinated aromatic amide . It is an organic compound that contains a benzamide moiety with fluorine and trifluoromethyl groups attached to the benzene ring .
Molecular Structure Analysis
The molecular structure of “2-Fluoro-4,6-bis(trifluoromethyl)benzamide” consists of a benzamide core with fluorine and trifluoromethyl groups attached to the benzene ring . The presence of these groups can significantly influence the compound’s physical and chemical properties .
Scientific Research Applications
Scientific Field
Application 2: Material Science
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Application 3: Agrochemical Research
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Application 4: Fluorine Chemistry
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Application 5: Catalysis
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Application 6: Environmental Science
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Application 7: Analytical Chemistry
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Application 8: Organic Synthesis
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Application 9: Drug Discovery
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Application 10: Chemical Education
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Application 11: Nanotechnology
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Application 12: Biochemistry
Scientific Field
These applications demonstrate the versatility of 2-Fluoro-4,6-bis(trifluoromethyl)benzamide in various scientific fields. The compound’s unique properties make it a valuable tool in research and industry, contributing to advancements in technology and medicine. For the most current and detailed information, please refer to the latest scientific literature or databases . If you have any more questions or need further assistance, feel free to ask!
Future Directions
The future directions for “2-Fluoro-4,6-bis(trifluoromethyl)benzamide” and similar compounds are promising. Trifluoromethylpyridines, which are structurally similar, are used in the agrochemical and pharmaceutical industries, and many novel applications of these compounds are expected to be discovered in the future . The development of fluorinated organic chemicals is becoming an increasingly important research topic, and the number of applications for these compounds continues to grow .
properties
IUPAC Name |
2-fluoro-4,6-bis(trifluoromethyl)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F7NO/c10-5-2-3(8(11,12)13)1-4(9(14,15)16)6(5)7(17)18/h1-2H,(H2,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVKCWHQLKXFFJN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)C(=O)N)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-4,6-bis(trifluoromethyl)benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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